molecular formula C15H10FN3O2 B2740667 5-(4-fluorophenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide CAS No. 955659-11-7

5-(4-fluorophenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide

Cat. No.: B2740667
CAS No.: 955659-11-7
M. Wt: 283.262
InChI Key: PFVSZPCEPUNOJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluorophenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide (CAS 955659-11-7) is a high-purity small molecule offered for research purposes. This compound, with the molecular formula C15H10FN3O2 and a molecular weight of 283.26, is part of the oxazole carboxamide class of heterocyclic compounds . Oxazole derivatives are recognized as a valuable scaffold in medicinal chemistry and drug discovery due to their wide range of potential biological activities. Researchers are exploring such compounds for their utility in developing novel therapeutic agents, particularly in oncology. Compounds featuring the oxazole core have been identified as inhibitors of key enzymatic pathways and signaling receptors associated with disease progression . For instance, structurally similar trisubstituted oxazolo[5,4-d]pyrimidines have been reported as potent and selective inhibitors of tyrosine kinase receptors, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR) . The inhibition of these receptors is a established strategy in anti-angiogenic and anticancer research, as they play critical roles in tumor growth and metastasis. The structure of this compound, which includes a fluorophenyl group linked to an oxazole carboxamide, is characteristic of molecules designed to interact with these biological targets. This product is supplied for laboratory research use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

5-(4-fluorophenyl)-N-pyridin-3-yl-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O2/c16-11-5-3-10(4-6-11)13-9-18-15(21-13)14(20)19-12-2-1-7-17-8-12/h1-9H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVSZPCEPUNOJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.

    Attachment of the pyridinyl group: This can be accomplished through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl or pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Applications

Mechanism of Action and Efficacy
Recent studies have demonstrated that 5-(4-fluorophenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide exhibits potent anticancer properties. It has been shown to inhibit various cancer cell lines, including neuroblastoma and glioblastoma. For instance, a study reported that a derivative of this compound displayed significant growth inhibition percentages against multiple cancer cell lines, highlighting its potential as an anticancer agent .

Case Study: Neuroblastoma
In a specific investigation involving human neuroblastoma SH-SY5Y cells, the compound exhibited target engagement and favorable pharmacokinetic profiles when administered both intravenously and orally. The results indicated a strong potential for further development in treating neuroblastoma and related sphingolipid-mediated disorders .

Cell Line Growth Inhibition (%) IC50 (μM)
SNB-1986.610.083
OVCAR-885.260.069
NCI-H4075.99-

Cholesterol Modulation

Therapeutic Potential
The compound has also been investigated for its role in stimulating HDL cholesterol levels, which is crucial for cardiovascular health. Research indicates that N-pyridin-3-yl carboxamides, including derivatives of this compound, can be effective in treating dyslipidemia and related cardiovascular diseases .

Clinical Relevance
The ability of these compounds to modulate cholesterol levels suggests their potential therapeutic use in preventing arteriosclerosis and other cardiovascular disorders.

Antimicrobial Activity

Broad Spectrum Efficacy
The antimicrobial properties of this compound derivatives have been explored against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compounds demonstrated good efficacy in inhibiting bacterial growth through disc diffusion methods .

Microbial Strain Efficacy (%)
Staphylococcus aureusGood
Escherichia coliModerate

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide depends on its specific application. In medicinal chemistry, for example, the compound may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cellular signaling and metabolism.

Comparison with Similar Compounds

Heterocyclic Core Modifications

  • Oxazole vs. Oxadiazole: Replacement of the oxazole core with 1,3,4-oxadiazole (e.g., N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide, ) introduces an additional nitrogen atom. The oxadiazole analog has a higher molecular weight (338.34 g/mol vs. ~298.29 g/mol for the target compound) and a distinct pharmacophore profile .
  • Oxazole vs. Thiadiazole :
    Substitution with 1,3,4-thiadiazole (e.g., 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide, ) replaces oxygen with sulfur, increasing polarizability and altering electronic effects. Sulfur’s larger atomic size may enhance hydrophobic interactions but reduce metabolic stability compared to oxazole .

Substituent Variations

  • Fluorophenyl vs. Chlorophenyl/Trifluoromethyl: Compounds like 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ( ) feature chloro or trifluoromethyl groups.

Linker and Terminal Group Modifications

  • Pyridine vs. Dihydroisoquinoline: The pyridin-3-yl group in the target compound offers a planar aromatic system for π-stacking, whereas dihydroisoquinoline (e.g., ) introduces a bicyclic structure with conformational flexibility, possibly enhancing binding to deeper hydrophobic pockets .

Physicochemical Properties

Compound Core Molecular Weight (g/mol) Key Substituents logP (Estimated)
Target Compound Oxazole ~298.29 4-Fluorophenyl, Pyridin-3-yl 2.1–2.5
Oxadiazole Analog ( ) Oxadiazole 338.34 4-Fluorophenyl, Dihydroisoquinoline 1.8–2.2
Thiadiazole Analog ( ) Thiadiazole 349.41 4-Fluorophenyl, Isopropyl 2.5–3.0
Pyrazole Derivative ( ) Pyrazole N/A 3-Chlorophenyl, Trifluoromethyl 3.0–3.5

*Note: logP values estimated using fragment-based methods (e.g., Wildman-Crippen).

Biological Activity

5-(4-fluorophenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorophenyl group and a pyridine moiety, which are known to influence its biological activity. The molecular formula is C14_{14}H11_{11}FN2_{2}O, with a molecular weight of approximately 250.25 g/mol.

Inhibition Studies

Research has shown that derivatives of oxazole carboxamides exhibit various biological activities. For instance, in a study evaluating a series of substituted oxazol-2-one-3-carboxamides, the compound this compound was identified as a potent inhibitor of human carbonic anhydrase (hCA) with an IC50_{50} value indicating significant inhibitory potency against this enzyme class, which is implicated in various physiological processes and diseases .

CompoundTargetIC50_{50} (μM)
This compoundhCA0.025

The mechanism by which this compound exerts its biological effects often involves interaction with specific receptors or enzymes. For instance, it has been suggested that the fluorine atom enhances lipophilicity and receptor binding affinity, contributing to its effectiveness as an inhibitor .

Cancer Cell Line Studies

In vitro studies on various cancer cell lines have demonstrated that compounds similar to this compound exhibit cytotoxic effects. One notable study reported that derivatives showed significant activity against human breast adenocarcinoma cells (MCF-7), leading to apoptosis through caspase activation . The compound's ability to induce cell death in these lines highlights its potential as an anticancer agent.

Cell LineIC50_{50} (μM)Mechanism
MCF-70.65Apoptosis via caspase activation

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the oxazole ring and substitution patterns on the phenyl and pyridine groups significantly affect biological activity. For example, the introduction of different substituents on the phenyl ring can enhance or reduce the inhibitory potency against target enzymes .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 5-(4-fluorophenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide, and what key reagents are involved?

  • Methodological Answer : Synthesis typically involves coupling the oxazole-2-carboxylic acid derivative with pyridin-3-amine using carbodiimide-based reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) as a catalyst in dichloromethane under inert conditions. Multi-step routes may include oxazole ring cyclization followed by fluorophenyl and pyridyl functionalization. Reaction progress is monitored via TLC, and yields are optimized by controlling stoichiometry (1:1.2 molar ratio of acid to amine) and temperature (0°C to room temperature) .

Q. How is the structural identity and purity of this compound confirmed in research settings?

  • Methodological Answer : Structural confirmation employs:

  • 1H/13C NMR : Assigns proton/carbon environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm).
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 314.1).
  • HPLC : Ensures purity (≥95% using C18 column, acetonitrile/water gradient).
  • X-ray crystallography : Resolves absolute configuration if crystals form .

Q. What solvents and reaction conditions are optimal for its synthesis?

  • Methodological Answer : Dichloromethane is preferred for coupling reactions due to its low nucleophilicity. Anhydrous conditions (argon atmosphere) and DMAP (10 mol%) enhance coupling efficiency. Post-reaction purification involves silica gel chromatography (ethyl acetate/hexane, 3:7) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Assay Validation : Include positive controls (e.g., known inhibitors) and calculate Z'-factors (>0.5 indicates robustness).
  • Orthogonal Assays : Combine fluorescence polarization (binding) with cellular thermal shift assays (target engagement).
  • Solubility Profiling : Use dynamic light scattering to detect aggregation in assay buffers.
  • Stability Monitoring : LC-MS at 0, 6, and 24 hours to rule out degradation .

Q. What strategies are recommended for structure-activity relationship (SAR) studies to optimize pharmacological properties?

  • Methodological Answer :

  • Core Modifications : Replace oxazole with thiazole; assess changes in IC50 against target kinases.
  • Positional Isomerism : Compare 4-fluorophenyl vs. 3-fluorophenyl derivatives for steric effects.
  • Electronic Tuning : Introduce –CF3 (electron-withdrawing) or –OMe (electron-donating) groups on the phenyl ring.
  • ADMET Profiling : Use Caco-2 cells for permeability and human liver microsomes for metabolic stability .

Q. What advanced analytical techniques are critical for characterizing polymorphic forms?

  • Methodological Answer :

  • DSC : Identifies melting endotherms (e.g., Form I melts at 165°C vs. Form II at 158°C).
  • PXRD : Distinguishes crystalline phases (e.g., diffraction peaks at 2θ = 12.4°, 15.7°).
  • DVS : Measures hygroscopicity (e.g., ≤0.2% weight change at 75% RH).
  • Hot-Stage Microscopy : Tracks polymorph transitions during heating (50–200°C) .

Q. How should researchers design experiments to evaluate target selectivity across kinase families?

  • Methodological Answer :

  • KinomeScan Profiling : Test against 468 kinases at 1 µM concentration.
  • Cellular Pathway Analysis : Use phospho-proteomics (LC-MS/MS) to identify off-target effects.
  • Counter-Screening : Include structurally unrelated targets (e.g., GPCRs, ion channels) .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetics : Measure plasma exposure (AUC0–24h) and brain penetration (Kp,uu).
  • Metabolite Identification : Use HRMS to detect active/inactive metabolites.
  • Tissue Distribution : Autoradiography with 14C-labeled compound .

Key Structural and Functional Comparisons

Feature This Compound Analogues (e.g., Thiazole Derivatives)Biological Impact
Heterocycle Core OxazoleThiazoleAlters target binding kinetics
Fluorophenyl Position Para-Meta-Modulates steric bulk & selectivity
Pyridyl Substituent 3-Position2- or 4-PositionChanges hydrogen-bonding patterns

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.